molecular formula C18H17N3O4S B2593052 N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397280-21-6

N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2593052
CAS No.: 397280-21-6
M. Wt: 371.41
InChI Key: YKUQHPTWZOIMDT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

N-(Morpholinothiocarbonyl) benzamide derivatives have been synthesized and characterized, showing antifungal activity against major pathogens responsible for plant diseases. This research highlights the potential of morpholino benzamide compounds in developing antifungal agents for agricultural applications. The study compared the antifungal efficacy of N-(piperidylthiocarbonyl) benzamide and its complex with cobalt (III) against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, alongside N-(morpholinothiocarbonyl) benzamide (Zhou Weiqun et al., 2005).

Selective Agonists and Metabolic Stability

A study focusing on sulfamoyl benzamide derivatives as CB(2) agonists identified a compound with improved in vitro metabolic stability while retaining high potency and selectivity for the CB(2) receptor. This compound demonstrated in vivo efficacy in a rat model of post-surgical pain, suggesting its potential in pain management research (I. Sellitto et al., 2010).

Biodegradability and Physicochemical Properties

The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids and their evaluation in terms of biodegradability, physicochemical properties, and cytotoxicity offers insight into the environmental and health implications of these compounds. This research contributes to the understanding of morpholine derivatives in various applications, including as new solvents for biomass processing (J. Pernak et al., 2011).

Carbonic Anhydrase Inhibitors

Aromatic sulfonamide inhibitors of carbonic anhydrases have been explored, with compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide showing nanomolar half maximal inhibitory concentration (IC50) against isoenzymes hCA I, hCA II, hCA IV, and hCA XII. These findings are significant for medical research, particularly in designing inhibitors for therapeutic purposes (C. Supuran et al., 2013).

Properties

IUPAC Name

N-(2-cyanophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c19-13-15-3-1-2-4-17(15)20-18(22)14-5-7-16(8-6-14)26(23,24)21-9-11-25-12-10-21/h1-8H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUQHPTWZOIMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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